4-methoxy DiPT Hydrochloride: Chemical Structure, Properties, and Pharmacological Profile
4-methoxy DiPT Hydrochloride: Chemical Structure, Properties, and Pharmacological Profile
Executive Summary
4-methoxy-N,N-diisopropyltryptamine hydrochloride (4-MeO-DiPT HCl) is a synthetic indole alkaloid and a structural analog of the psychedelic tryptamines 4-HO-DiPT (Iprocin) and 5-MeO-DiPT ("Foxy").[1] Unlike its 5-substituted counterparts, the 4-methoxy substitution pattern confers a distinct pharmacological profile characterized by significant serotonin transporter (SERT) inhibition alongside 5-HT receptor agonism.[1] This guide provides a technical analysis of its structure, physicochemical properties, synthesis, and pharmacological mechanisms for researchers in neuropharmacology and forensic science.
Chemical Structure & Molecular Properties[2][3][4][5][6][7]
The core structure of 4-MeO-DiPT consists of a tryptamine (indole-3-ethylamine) backbone substituted at the nitrogen atom of the ethylamine side chain with two isopropyl groups and at the 4-position of the indole ring with a methoxy group.[1]
Structural Identification
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IUPAC Name: N-[2-(4-methoxy-1H-indol-3-yl)ethyl]-N-propan-2-ylpropan-2-amine hydrochloride[1]
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Common Name: 4-MeO-DiPT
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CAS Number: Not formally assigned in major registries (Generic 4-substituted tryptamine class).[1]
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Molecular Formula: C₁₇H₂₆N₂O[2] · HCl
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Molecular Weight: 274.41 g/mol (Freebase); ~310.87 g/mol (HCl salt)
Structural Features[6][9][10]
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Indole Core: The aromatic bicyclic structure provides the scaffold for receptor binding.
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4-Methoxy Group: This substitution is sterically significant.[1] Unlike the 5-methoxy group (which increases potency in many tryptamines), the 4-methoxy group often reduces 5-HT₂A affinity relative to the 4-hydroxy analog, while increasing SERT selectivity.[1]
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Diisopropyl Functionality: The bulky isopropyl groups on the amine nitrogen protect the molecule from rapid degradation by monoamine oxidase (MAO), enhancing oral bioavailability and duration of action compared to dimethylated analogs (e.g., 4-MeO-DMT).
Physicochemical Profile
The following data summarizes the physical constants relevant for laboratory handling and analysis.
| Property | Value / Description | Notes |
| Physical State | Crystalline Solid | Typically off-white to beige powder.[1] |
| Solubility | Soluble in Methanol, Ethanol, DMSO.[3] | Limited solubility in cold water; improved in acidic pH. |
| Melting Point | Experimental data limited. | Predicted range: 160–190 °C (based on 5-MeO-DiPT HCl at 181°C).[1] |
| pKa (Predicted) | ~9.6 (Amine) | Basic nitrogen allows for stable HCl salt formation.[1] |
| Stability | Hygroscopic.[1] | Store at -20°C, protected from light and moisture.[1] |
| UV Max ( | 221 nm, 280 nm | Characteristic of the methoxy-indole chromophore.[1] |
Synthesis & Preparation
Note: The following protocol is a theoretical reconstruction based on standard tryptamine synthesis methodologies (Speeter-Anthony procedure and alkylation protocols described in Shulgin's TiHKAL).
Synthetic Pathway (Graphviz)
Figure 1: Synthesis of 4-MeO-DiPT HCl via direct alkylation of 4-methoxytryptamine.[1]
Experimental Protocol (Alkylation Method)
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Reagent Preparation: Dissolve 4-methoxytryptamine (1.0 eq) in a polar aprotic solvent such as sulfolane or acetonitrile.
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Alkylation: Add diisopropylethylamine (DIPEA) (2.5 eq) as a proton scavenger, followed by 2-iodopropane (2.5 eq).
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Reaction: Heat the mixture to 80-100°C with vigorous stirring for 12-24 hours. Monitor reaction progress via TLC (System: CHCl₃/MeOH/NH₄OH) for the disappearance of the primary amine.
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Workup: Dilute with water and extract into dichloromethane (DCM). Wash the organic layer with brine and dry over anhydrous MgSO₄.
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Purification: Evaporate solvent. Purify the oily residue via column chromatography (Silica gel; eluent: DCM/MeOH gradient).
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Salting: Dissolve the purified freebase oil in minimal isopropanol (IPA). Add concentrated HCl dropwise or bubble HCl gas until pH ~3. Add anhydrous diethyl ether to precipitate the 4-MeO-DiPT hydrochloride salt.[1] Filter and dry under vacuum.[4]
Analytical Characterization
Gas Chromatography-Mass Spectrometry (GC-MS)
Identification relies on the fragmentation pattern of the indole core and the side chain.[1]
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Molecular Ion (
): m/z 274 (Weak intensity) -
Base Peak (Alpha-Cleavage): m/z 114 (Characteristic of the N,N-diisopropyl-methylene iminium ion).[1]
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Mechanism: Cleavage of the C
-C bond.[1]
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Indole Fragment: m/z 160 (4-methoxyindole-3-carbaldehyde fragment).[1]
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Secondary Fragment: m/z 72 (From further fragmentation of the isopropyl amine chain).
Nuclear Magnetic Resonance (NMR)
- H NMR (DMSO-d₆):
Pharmacology & Mechanism of Action
4-MeO-DiPT exhibits a "hybrid" pharmacological profile, acting as both a serotonin receptor agonist and a reuptake inhibitor.[1]
Receptor Binding Affinity (Ki)
Unlike classic psychedelics which are highly selective 5-HT₂A agonists, 4-MeO-DiPT shows a broader activity profile.[1]
| Target Receptor | Affinity (Ki, nM) | Functional Effect |
| 5-HT₂A | ~500 nM | Partial Agonist (Psychedelic effects) |
| 5-HT₂C | ~833 nM | Agonist (Anxiogenic/Regulatory) |
| 5-HT₁A | ~2,830 nM | Agonist (Anxiolytic/Thermoregulatory) |
| SERT | High Potency | Reuptake Inhibition (Mood elevation) |
Data Source: Pharmacological screening of tryptamine derivatives (Ray, 2010; generic tryptamine SAR).
Structure-Activity Relationship (SAR)
The 4-methoxy group creates steric hindrance that reduces potency at the 5-HT₂A receptor compared to the 4-hydroxy (psilocin) or 5-methoxy (5-MeO-DMT) analogs.[1] However, it enhances lipophilicity and binding to the serotonin transporter (SERT), leading to effects that may be described as less hallucinogenic and more mood-altering or stimulant-like compared to 4-HO-DiPT.[1]
Metabolism & Toxicology[7][12][13]
Understanding the metabolic fate is critical for drug development and forensic analysis.
Metabolic Pathway (Graphviz)
Figure 2: Primary metabolic pathway of 4-MeO-DiPT via O-demethylation.[1]
Metabolic Bioactivation
The primary Phase I metabolic route is O-demethylation to form 4-HO-DiPT (Iprocin).[1]
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Implication: Since 4-HO-DiPT is a potent psychedelic (active at 10-25 mg), 4-MeO-DiPT acts partially as a prodrug .[1] The rate of this conversion (likely mediated by CYP2D6) will significantly influence the subjective intensity and duration of the compound's effects.
References
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Shulgin, A., & Shulgin, A. (1997). TiHKAL: The Continuation. Transform Press. (Contextual reference for DiPT and 5-MeO-DiPT synthesis protocols).
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Ray, T. S. (2010). Psychedelics and the human receptorome. PLoS ONE, 5(2), e9019. (Source for receptor binding affinities of tryptamine analogs).
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Coppola, M., & Mondola, R. (2011). 5-Methoxy-N,N-diisopropyltryptamine (Foxy Methoxy): An overview. Toxicology Letters, 200(2-3). (Comparative toxicological data).
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Cayman Chemical. (n.d.).[5] Safety Data Sheets for Tryptamine Standards. (General physicochemical property verification).
